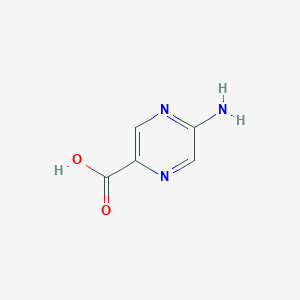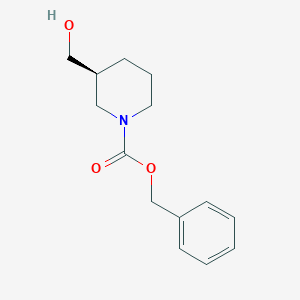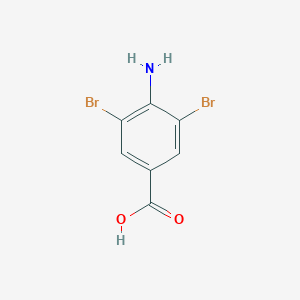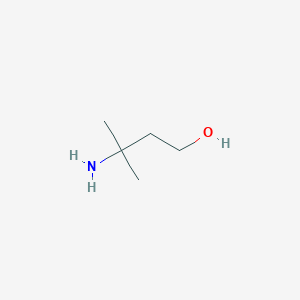![molecular formula C8H12N2O B112675 2-[(2-氨基苯基)氨基]乙醇 CAS No. 4926-58-3](/img/structure/B112675.png)
2-[(2-氨基苯基)氨基]乙醇
描述
“2-[(2-Aminophenyl)amino]ethanol” is an organic compound with the molecular formula C8H12N2O . It is also known as “2-(2-aminoanilino)ethanol” and has a molecular weight of 152.2 . It is typically stored at 4 degrees Celsius .
Synthesis Analysis
The synthesis of “2-[(2-Aminophenyl)amino]ethanol” or similar compounds often involves reactions with various reagents . For instance, one method involves reacting 5-tosyloxy-3-oxapentanol with potassium phthalate . Another approach is based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .
Molecular Structure Analysis
The molecular structure of “2-[(2-Aminophenyl)amino]ethanol” consists of a primary amine and a primary alcohol . The exact mass is 152.094955 .
Physical And Chemical Properties Analysis
“2-[(2-Aminophenyl)amino]ethanol” is a powder with a density of 1.2±0.1 g/cm3 . It has a boiling point of 350.2±22.0 °C at 760 mmHg . The compound’s flash point is 165.6±22.3 °C .
科学研究应用
-
Synthesis and Synthetic Applications of Betti Base Derivatives
- Summary of Application : The compound is used in the synthesis of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives . The Betti reaction, which involves the multicomponent reaction between 2-naphthol, arylaldehydes, and ammonia, yields aminobenzylnaphthols .
- Methods of Application : Various methods have been reported for the synthesis of aminobenzylnaphthol (Betti base) and bis-Betti base derivatives using various types of naphthols, aromatic amines, heteroaromatic amines, and aliphatic and cyclic amines instead of ammonia or diamines and aliphatic and aromatic aldehydes or dialdehyde compounds under various conditions .
- Results or Outcomes : The Betti reaction produces racemic and non-racemic aminobenzylnaphthol ligands. The most important area of application of the non-racemic aminonaphthols prepared in this manner is their use in asymmetric synthesis, either as chiral ligands or as chiral auxiliaries .
-
Ruthenium (II)/(III) DMSO-Based Complexes of 2-Aminophenyl
- Summary of Application : Complexes of 2-aminophenyl benzimidazole with Ru(II), Rh(III), and Ir(III) have strong binding affinities for both DNA and proteins and show promising cytotoxicity and in vitro anticancer activity .
- Results or Outcomes : These complexes show promising cytotoxicity and in vitro anticancer activity against the SiHa human cervical cancer cell line .
-
Production of Hydrochloride Salts
- Summary of Application : “2-[(2-Aminophenyl)amino]ethanol” can be used to produce hydrochloride salts . These salts are often used in various industrial applications, including the production of pharmaceuticals and other chemical compounds .
- Results or Outcomes : The production of hydrochloride salts from “2-[(2-Aminophenyl)amino]ethanol” can lead to the creation of various useful compounds in the chemical industry .
-
Component in the Formation of Cellular Membranes
- Summary of Application : Ethanolamine, a compound similar to “2-[(2-Aminophenyl)amino]ethanol”, is a component in the formation of cellular membranes . It is thus a molecular building block for life .
- Results or Outcomes : The use of ethanolamine in the formation of cellular membranes is a crucial aspect of biochemistry and cellular biology .
-
Gas Stream Scrubbing
- Summary of Application : Ethanolamine, a compound similar to “2-[(2-Aminophenyl)amino]ethanol”, is used in gas stream scrubbing . This process is used to remove carbon dioxide and hydrogen sulfide from natural gas and other gases .
- Results or Outcomes : The use of ethanolamine in gas stream scrubbing helps in the purification of natural gas and other gases .
-
Component in Antihistamines
- Summary of Application : Ethanolamine, a compound similar to “2-[(2-Aminophenyl)amino]ethanol”, is a component in a class of antihistamines . These include carbinoxamine, clemastine, dimenhydrinate, chlorphenoxamine, diphenhydramine, and doxylamine .
- Results or Outcomes : The use of ethanolamine in antihistamines helps in the treatment of allergies and other related conditions .
属性
IUPAC Name |
2-(2-aminoanilino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c9-7-3-1-2-4-8(7)10-5-6-11/h1-4,10-11H,5-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSMZBHIKNYPRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20366599 | |
| Record name | 2-[(2-aminophenyl)amino]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20366599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Aminophenyl)amino]ethanol | |
CAS RN |
4926-58-3 | |
| Record name | 2-[(2-aminophenyl)amino]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20366599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile](/img/structure/B112592.png)





![3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid](/img/structure/B112607.png)





![N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine](/img/structure/B112621.png)
